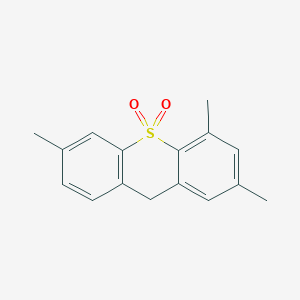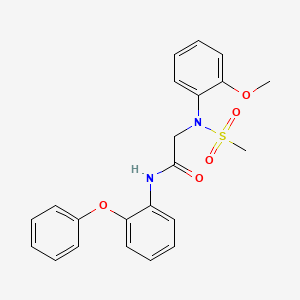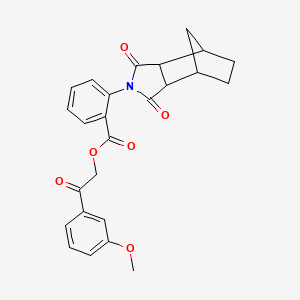
2,4,6-trimethyl-9H-thioxanthene 10,10-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-trimethyl-9H-10??-thioxanthene-10,10-dione is a compound belonging to the thioxanthone family Thioxanthones are known for their unique photophysical properties and are widely used in various scientific and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-9H-10??-thioxanthene-10,10-dione typically involves the reaction of thioxanthone derivatives with methylating agents under controlled conditions. One common method involves the use of Friedel-Crafts alkylation, where thioxanthone is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing by-products and waste .
化学反应分析
Types of Reactions
2,4,6-trimethyl-9H-10??-thioxanthene-10,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thioxanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Halogenated thioxanthene compounds.
科学研究应用
2,4,6-trimethyl-9H-10??-thioxanthene-10,10-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4,6-trimethyl-9H-10??-thioxanthene-10,10-dione involves its ability to absorb light and undergo intersystem crossing to a triplet state. This excited triplet state can then participate in various photochemical reactions, including energy transfer and electron transfer processes. The compound’s high triplet energy and long triplet lifetime make it an effective photoinitiator and photosensitizer .
相似化合物的比较
Similar Compounds
Thioxanthone: The parent compound of 2,4,6-trimethyl-9H-10??-thioxanthene-10,10-dione, known for its photophysical properties.
2,4-Diethyl-9H-thioxanthen-9-one: Another derivative with similar applications in photochemistry.
Uniqueness
2,4,6-trimethyl-9H-10??-thioxanthene-10,10-dione stands out due to its enhanced photophysical properties, such as higher fluorescence quantum yield and better solubility in organic solvents. These properties make it more efficient in applications like photopolymerization and photodynamic therapy compared to its analogs .
属性
分子式 |
C16H16O2S |
|---|---|
分子量 |
272.4 g/mol |
IUPAC 名称 |
2,4,6-trimethyl-9H-thioxanthene 10,10-dioxide |
InChI |
InChI=1S/C16H16O2S/c1-10-4-5-13-9-14-7-11(2)6-12(3)16(14)19(17,18)15(13)8-10/h4-8H,9H2,1-3H3 |
InChI 键 |
IGCPTBVIRBVVSJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CC3=CC(=CC(=C3S2(=O)=O)C)C)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-bromophenyl)alaninamide](/img/structure/B15152496.png)
![4-Phenylamino-6-piperidin-1-yl-1H-[1,3,5]triazin-2-one](/img/structure/B15152503.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B15152514.png)
![N-benzyl-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B15152519.png)
![1-Cyclohexyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine](/img/structure/B15152527.png)
![2-(2-Chlorophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B15152536.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide](/img/structure/B15152550.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)cyclohexanecarboxamide](/img/structure/B15152557.png)
![3-hydroxy-4-(4-hydroxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15152562.png)

![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B15152564.png)
![N-cyclohexyl-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide](/img/structure/B15152577.png)
